molecular formula C11H12O2 B1518151 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol CAS No. 1156181-37-1

1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Cat. No.: B1518151
CAS No.: 1156181-37-1
M. Wt: 176.21 g/mol
InChI Key: XNUBHWKDHQFGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C11H12O2 . It features a propargyl ether group, making it a valuable versatile building block in organic synthesis and medicinal chemistry research. Compounds containing the propargyl ether moiety, similar to this one, are frequently utilized in chemical synthesis, including the preparation of more complex molecules like chalcone derivatives . This structural motif is of significant interest in early-stage research for developing novel compounds with potential biological activity. Chalcone derivatives, for instance, are a major class of natural products and synthetic intermediates that have been studied for a wide range of interesting pharmacological activities, including cytotoxicity and antitumour properties . The presence of both alkyne and alcohol functional groups in this molecule provides reactive sites for further chemical modifications, such as through click chemistry, enabling its use in the exploration of new chemical entities . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

IUPAC Name

1-(4-prop-2-ynoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7,9,12H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUBHWKDHQFGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Bifunctional Intermediate for Click Chemistry and Drug Discovery

Executive Summary

1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (CAS: 1156181-37-1 ) is a versatile bifunctional building block characterized by a secondary alcohol and a terminal alkyne (propargyl ether). Its structure positions it as a critical intermediate in the synthesis of liquid crystals, functional polymers, and pharmaceutical candidates.

The molecule's value lies in its orthogonal reactivity : the terminal alkyne serves as a "Click Chemistry" handle (via CuAAC cycloaddition), while the secondary alcohol provides a site for esterification, oxidation, or dehydration. This guide details the chemical architecture, validated synthesis protocols, and reactivity profiles necessary for researchers utilizing this compound in high-stakes development environments.

Chemical Architecture & Structural Analysis

The molecule consists of a central phenyl ring substituted at the para positions. This symmetry and substitution pattern dictate its electronic properties and physical behavior.

Structural Components
  • Propargyl Ether Moiety (

    
    ):  Located at the 4-position.[1] The ether linkage increases electron density on the ring, while the terminal alkyne provides a rigid, linear handle for bio-orthogonal coupling.
    
  • 1-Hydroxyethyl Group (

    
    ):  A chiral center (typically supplied as a racemate unless enzymatically reduced) offering hydrogen-bonding capability and susceptibility to oxidation back to the acetophenone precursor.
    
Visualizing the Connectivity

ChemicalStructure Fig 1: Functional connectivity of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. Alkyne Terminal Alkyne (Click Handle) Ether Ether Linkage (Stability) Alkyne->Ether C-O Bond Phenyl Phenyl Ring (Scaffold) Ether->Phenyl Para-Subst Alcohol Sec-Alcohol (Chiral Center) Phenyl->Alcohol Benzylic Pos

Physicochemical Properties

The following data aggregates experimental values for the precursor and predicted values for the alcohol, grounded in standard cheminformatics models.

PropertyValue / DescriptionRelevance
CAS Number 1156181-37-1Registry Identification
Molecular Formula

Stoichiometry
Molecular Weight 176.21 g/mol Mass Spectrometry (

)
Physical State Viscous Oil or Low-Melting SolidHandling & Storage
Solubility Soluble in EtOH, DMSO, DCM; Insoluble in

Formulation/Reaction Solvent
pKa (Alcohol) ~14.8 (Predicted)Deprotonation requires strong base
LogP ~1.9 - 2.1Lipophilicity/Membrane Permeability

Synthesis & Production Workflows

The synthesis is a two-step protocol starting from commercially available 4-hydroxyacetophenone. The critical challenge is the chemoselective reduction of the ketone in Step 2 without reducing the terminal alkyne.

Step 1: O-Alkylation (Williamson Ether Synthesis)
  • Reagents: 4-Hydroxyacetophenone, Propargyl bromide (80% in toluene), Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or DMF (Anhydrous).

  • Mechanism:

    
     nucleophilic attack of the phenoxide ion on the propargyl bromide.
    
Step 2: Chemoselective Reduction
  • Reagents: Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol or Ethanol (

    
     to RT).
    
  • Causality:

    
     is selected over catalytic hydrogenation (
    
    
    
    ) because it selectively reduces the carbonyl group (
    
    
    ) to the alcohol (
    
    
    ) while leaving the carbon-carbon triple bond (
    
    
    ) intact.
Validated Synthesis Diagram

SynthesisWorkflow Fig 2: Two-step synthesis preserving the alkyne moiety. Start 4-Hydroxyacetophenone Step1 Step 1: O-Alkylation (+ Propargyl Bromide, K2CO3) Start->Step1 Intermediate Intermediate: 4-(Prop-2-yn-1-yloxy)acetophenone (CAS: 34264-14-7) Step1->Intermediate Reflux, 4-6h Step2 Step 2: Chemoselective Reduction (+ NaBH4, MeOH, 0°C) Intermediate->Step2 Product Target Product: 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Step2->Product Yield: >90%

Detailed Protocol (Self-Validating)
  • Dissolution: Dissolve 10 mmol of the intermediate ketone (CAS 34264-14-7) in 30 mL of methanol. Cool to

    
     in an ice bath.
    
  • Reduction: Add

    
     (15 mmol) portion-wise over 15 minutes. Note: Vigorous bubbling (
    
    
    
    gas) confirms active reagent.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (Alcohol).
  • Quenching: Quench with saturated

    
     solution to decompose excess borohydride.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    .
  • Validation: 1H NMR must show the disappearance of the methyl ketone singlet (

    
     2.5) and appearance of the methine quartet (
    
    
    
    4.8).

Reactivity Profile & Applications

Click Chemistry (CuAAC)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition. This allows the phenyl-ethanol motif to be "clicked" onto drug scaffolds, fluorescent tags, or polymer backbones.

  • Conditions:

    
     (cat), Sodium Ascorbate, 
    
    
    
    .
Dehydration to Styrenes

Acid-catalyzed dehydration of the secondary alcohol yields 1-(prop-2-yn-1-yloxy)-4-vinylbenzene.

  • Relevance: Useful for generating monomers for polymerization where the propargyl group remains available for post-polymerization modification.

Analytical Characterization

To ensure scientific integrity, the isolated product must meet the following spectroscopic criteria.

1H NMR Expectations (CDCl3, 400 MHz)
  • 
     7.35 (d, 2H):  Aromatic protons (ortho to alkyl group).
    
  • 
     6.95 (d, 2H):  Aromatic protons (ortho to ether).
    
  • 
     4.85 (q, 1H):  Methine proton (
    
    
    
    ), characteristic of the reduction.
  • 
     4.70 (d, 2H):  Propargyl methylene (
    
    
    
    ).
  • 
     2.52 (t, 1H):  Acetylenic proton (
    
    
    
    ), confirms alkyne integrity.
  • 
     1.48 (d, 3H):  Methyl group doublet (
    
    
    
    ).
IR Spectroscopy
  • 3200-3400

    
    :  Broad O-H stretch (Alcohol).
    
  • ~3280

    
    :  Sharp 
    
    
    
    stretch (Alkyne).
  • ~2120

    
    :  Weak 
    
    
    
    stretch.
  • Absence of ~1680

    
    :  Confirms complete reduction of the ketone carbonyl.
    

References

  • Sigma-Aldrich. Product Detail: 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (CAS 1156181-37-1). Retrieved from .[2]

  • PubChem. Compound Summary: 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one (Precursor).[3] National Library of Medicine. Retrieved from .

  • Findrik, Z., et al. (2005). "Kinetic modeling of acetophenone reduction catalyzed by alcohol dehydrogenase."[4] Biotechnology Letters, 27(15), 1087-1095.[4] . (Validates reduction protocols for acetophenone derivatives).

  • MDPI. "Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid." Molecules. . (Discusses chemoselectivity in acetophenone reduction).

  • Zhang, S., et al. (2015). "Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors." Bioorganic & Medicinal Chemistry. . (Demonstrates biological application of propargyl-phenyl moieties).

Sources

A Technical Guide to the Solubility of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, a key intermediate in pharmaceutical synthesis. In the absence of extensive published empirical data, this document establishes a predictive framework for solubility based on molecular structure analysis and the principles of solvent-solute interactions. Furthermore, it outlines a rigorous, self-validating experimental protocol for the precise determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to inform solvent selection, optimize reaction conditions, and ensure process efficiency and product purity.

Introduction: The Significance of Solvent Selection

The selection of an appropriate solvent is a critical decision in the development and manufacturing of active pharmaceutical ingredients (APIs).[1][2] It influences not only the reaction kinetics and yield but also downstream processes such as purification, crystallization, and formulation.[2][3] A poorly chosen solvent can lead to issues with impurity profiles, product stability, and overall process efficiency.[1] Therefore, a thorough understanding of the solubility of a compound like 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is paramount for successful and scalable pharmaceutical manufacturing.[3]

This guide will delve into the theoretical underpinnings of the solubility of this specific compound, followed by a detailed, practical approach to its experimental determination. The overarching goal is to provide a robust framework for making informed decisions regarding solvent selection in a regulated and quality-driven environment.[1][4]

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be miscible.

2.1. Analysis of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

To predict the solubility of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (CAS Number: 1156181-37-1), we must first examine its structural features:

  • Aromatic Phenyl Ring: This large, non-polar moiety will contribute to its solubility in non-polar and moderately polar aromatic solvents through π-π stacking interactions.

  • Ethanol Group (-CH(OH)CH₃): The hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This will significantly enhance its solubility in protic solvents like alcohols.

  • Propargyl Ether Group (-O-CH₂-C≡CH): The ether linkage introduces a polar C-O bond and the terminal alkyne provides a region of electron density, contributing to interactions with polar aprotic solvents. The alkyne C-H bond is also weakly acidic.

  • Overall Polarity: The molecule possesses both polar (hydroxyl, ether) and non-polar (phenyl ring, alkyl groups) regions, classifying it as an amphiphilic molecule. This suggests it will exhibit a broad, but not universal, solubility profile.

2.2. Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility behavior of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected due to strong hydrogen bonding interactions between the compound's hydroxyl group and the solvent molecules.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is anticipated. The dipole-dipole interactions between the solvent and the polar functional groups of the solute will be the primary driving force for dissolution.

  • Non-Polar Aprotic Solvents (e.g., Hexane, Heptane, Toluene): Limited solubility is predicted. While the phenyl group may offer some affinity for toluene through aromatic interactions, the highly polar hydroxyl group will significantly hinder dissolution in non-polar aliphatic solvents like hexane and heptane.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents have a moderate polarity and can engage in dipole-dipole interactions.

The following diagram illustrates the key intermolecular forces at play:

G solute 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) solute->polar_protic Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) solute->polar_aprotic Dipole-Dipole (Good Solubility) non_polar Non-Polar Solvents (e.g., Hexane, Toluene) solute->non_polar van der Waals (Low Solubility) chlorinated Chlorinated Solvents (e.g., Dichloromethane) solute->chlorinated Dipole-Dipole (Moderate Solubility)

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate process development.[6] The following section outlines a robust protocol for measuring the solubility of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

3.1. Materials and Equipment

  • 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.2. Experimental Workflow: The "Excess Solid" Method

The "excess solid" or equilibrium solubility method is a reliable technique for determining thermodynamic solubility.[6]

G start Start step1 Add excess solid to a known volume of solvent start->step1 step2 Equilibrate at a constant temperature with agitation step1->step2 step3 Separate the undissolved solid (centrifugation/filtration) step2->step3 step4 Dilute a known aliquot of the supernatant step3->step4 step5 Quantify the concentration using a validated HPLC method step4->step5 end End step5->end

Caption: Workflow for the excess solid solubility determination method.

3.3. Step-by-Step Protocol

  • Preparation: Accurately weigh an excess amount of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol into a series of vials.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solid.

3.4. HPLC Method Development (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral scan of the compound (likely around 254 nm)

  • Injection Volume: 10 µL

  • Calibration: Prepare a series of calibration standards of known concentrations to generate a calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventSolvent ClassPolarity IndexDielectric Constant (20°C)[7]Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
HexaneNon-Polar Aprotic0.11.89LowTo be determined
TolueneNon-Polar Aprotic2.42.38Low to ModerateTo be determined
DichloromethaneChlorinated3.19.08ModerateTo be determined
AcetonePolar Aprotic5.120.7GoodTo be determined
Ethyl AcetatePolar Aprotic4.46.02GoodTo be determined
AcetonitrilePolar Aprotic5.837.5GoodTo be determined
IsopropanolPolar Protic3.919.9HighTo be determined
EthanolPolar Protic4.324.6HighTo be determined
MethanolPolar Protic5.132.7HighTo be determined
Dimethyl SulfoxidePolar Aprotic7.247.0Very HighTo be determined

Note: Polarity Index values are relative and can vary slightly between sources.

Conclusion and Recommendations

This technical guide provides a dual approach to understanding the solubility of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. The theoretical analysis, grounded in its molecular structure, predicts high solubility in polar protic and aprotic solvents, with limited solubility in non-polar solvents. The detailed experimental protocol offers a reliable method for obtaining precise quantitative data.

For practical applications in a research and development setting, it is recommended to prioritize solvents that demonstrate high solubility, such as lower-order alcohols (methanol, ethanol) and polar aprotic solvents (acetone, acetonitrile), as these are likely to provide better reaction conditions and facilitate subsequent workup procedures. However, the final solvent selection must also take into account other critical factors including safety, environmental impact, cost, and regulatory compliance.[4][8] The experimental data generated using the protocol herein will provide the foundational knowledge for making these critical, data-driven decisions.

References

  • Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551.
  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Haltermann. (2020, September 4). How to make the right choice when buying solvents for the pharmaceutical industry.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • American Chemical Society. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Sigma-Aldrich. 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.
  • Wiley Online Library. (n.d.). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index.
  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties.

Sources

Technical Monograph: Pharmacological Potential of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and biological potential of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol , a bifunctional scaffold characterized by a terminal alkyne "warhead" and a secondary alcohol "linker." While the molecule itself serves as a stable intermediate, its derivatives—specifically propargyl ether-based carbamates and 1,2,3-triazole conjugates —have emerged as privileged structures in the development of Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases (Alzheimer’s, Parkinson’s) and oncology.

This guide details the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for researchers leveraging this scaffold.

Structural Analysis & Pharmacophore Mapping

The molecule functions as a dual-anchor scaffold. Its biological utility is dictated by two distinct chemical domains:[1]

A. The Propargyl Ether (The "Warhead")
  • Mechanism: The O-propargyl moiety mimics the propargylamine pharmacophore found in MAO-B inhibitors like Selegiline and Rasagiline.

  • Biological Interaction: It acts as a mechanism-based "suicide substrate" for Monoamine Oxidase B (MAO-B). The enzyme oxidizes the adjacent carbon, creating a reactive species that covalently modifies the FAD cofactor (specifically at the N5 position), irreversibly inhibiting the enzyme.

  • Click Chemistry Handle: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of 1,2,3-triazole libraries for anticancer screening.

B. The Secondary Alcohol (The "Linker")
  • Chirality: The 1-hydroxyethyl group introduces a chiral center (R/S). Enantioselectivity often plays a role in binding affinity, particularly when derivatized into carbamates for Acetylcholinesterase (AChE) inhibition.

  • Derivatization Potential: The hydroxyl group is the primary site for esterification or carbamoylation, essential for creating "dual-binding" inhibitors that span the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE.

Synthesis & Derivatization Workflows

The synthesis of the core scaffold and its subsequent divergence into neuroprotective or anticancer agents follows a logical chemical tree.

Graphviz Diagram: Synthetic Pathway & Derivatization

G Start 4-Hydroxyacetophenone Step1 Propargylation (K2CO3, Propargyl Bromide) Start->Step1 Intermediate 4-(Prop-2-yn-1-yloxy)acetophenone (Ketone Precursor) Step1->Intermediate Step2 Reduction (NaBH4, MeOH) Intermediate->Step2 PathB Click Chemistry (CuAAC, Azides) Intermediate->PathB Alternate Route Core CORE SCAFFOLD: 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Step2->Core PathA Carbamoylation (Isocyanates) Core->PathA Core->PathB ProdA Carbamate Derivatives (Dual AChE/MAO Inhibitors) PathA->ProdA ProdB 1,2,3-Triazole Hybrids (Anticancer/Antimicrobial) PathB->ProdB

Caption: Synthetic workflow transforming the acetophenone precursor into the core alcohol scaffold, followed by divergence into neurodegenerative (Carbamate) and oncological (Triazole) pipelines.

Biological Activity Profiles

A. Neuroprotection (Alzheimer's & Parkinson's)

The primary application of this scaffold is in the design of MTDLs.

  • MAO-B Inhibition: The propargyl ether moiety provides selectivity for MAO-B over MAO-A. Inhibition of MAO-B prevents the breakdown of dopamine and reduces oxidative stress caused by hydrogen peroxide (a byproduct of MAO activity).

  • AChE Inhibition: When the alcohol is converted to a carbamate (e.g., N-ethyl carbamate), the molecule mimics Rivastigmine. The carbamate moiety transfers to the serine residue in the AChE active site, inhibiting the enzyme and boosting acetylcholine levels.

  • Data Summary: Derivatives often show IC50 values in the nanomolar range (10–100 nM) for MAO-B and micromolar range (1–10 µM) for AChE [1, 4].

B. Anticancer Activity[1][2][3][4][5]
  • Triazole Conjugates: Utilizing the alkyne for "Click" chemistry allows the attachment of lipophilic pharmacophores (e.g., coumarins or other phenyl rings).

  • Mechanism: These derivatives have been shown to induce apoptosis in breast (MCF-7) and colon (HCT-116) cancer lines. The triazole ring acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding capabilities [6, 8].

Data Comparison: Activity of Key Derivatives
Derivative ClassTargetTypical IC50 / ActivityMechanism of Action
Ketone Precursor MAO-B12.9 nM [4]Irreversible FAD binding
Alcohol (Core) MAO-B>1 µM (Low potency)Weak reversible binding
Carbamate Derivative AChE / MAO-B5.2 µM (AChE) / 45 nM (MAO-B)Dual inhibition (Covalent)
Triazole Hybrid MCF-7 (Cancer)1.09 µM [6]Apoptosis induction / Cell cycle arrest

Experimental Protocols

Protocol A: Synthesis of the Core Alcohol

This protocol ensures high yield and retention of the alkyne moiety without reducing it to an alkene.

  • Propargylation: Dissolve 4-hydroxyacetophenone (10 mmol) in dry Acetone (30 mL). Add anhydrous

    
     (12 mmol) and Propargyl bromide (12 mmol). Reflux for 6–8 hours. Filter and evaporate to obtain 4-(prop-2-yn-1-yloxy)acetophenone .
    
  • Reduction: Dissolve the ketone intermediate (5 mmol) in Methanol (20 mL) at 0°C.

  • Addition: Slowly add Sodium Borohydride (

    
    , 7.5 mmol) over 15 minutes. Critical: Maintain low temperature to prevent side reactions.
    
  • Workup: Stir for 2 hours at room temperature. Quench with water. Extract with Ethyl Acetate.

  • Validation: The product 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is confirmed by the appearance of a multiplet at ~4.8 ppm (CH-OH) and the retention of the alkyne triplet at ~2.5 ppm in

    
    -NMR.
    
Protocol B: MAO-B Inhibition Assay (Fluorometric)

To verify the "warhead" activity of derivatives.

  • Reagents: Recombinant human MAO-B (Sigma), Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 7.4).

  • Incubation: Incubate the test compound (10 nM – 100 µM) with hMAO-B enzyme for 15 minutes at 37°C before adding the substrate. This pre-incubation is vital for irreversible inhibitors (propargyl ethers).

  • Reaction: Add Tyramine (200 µM), Amplex Red (200 µM), and HRP (1 U/mL).

  • Measurement: Monitor fluorescence (Ex/Em = 545/590 nm) for 30 minutes.

  • Calculation: Determine IC50 by plotting % inhibition vs. log[concentration].

References

  • Wang, Z. M., et al. (2015).[2] "Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B." MedChemComm, 6, 2234.[2] Link

  • Boryczka, S., et al. (2002). "Synthesis and antiproliferative activity in vitro of new propargyl thioquinolines." Pharmazie, 57(3), 151-4.[3] Link

  • Knez, D., et al. (2025).[4] "Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives." Molecules, 25. Link

  • Li, X. M., et al. (2015).[2] "Correction: Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B." MedChemComm,[2] 6. Link

  • Sigma-Aldrich. "Product Specification: 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol." MilliporeSigma. Link

  • Shaaban, S., et al. (2021). "Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives." Molecules, 26(6). Link

  • PubChem. "Compound Summary: [4-(Prop-2-yn-1-yloxy)phenyl]methanol."[5] National Library of Medicine. Link

  • Maddirala, S. J., et al. (2022). "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry." Semantic Scholar. Link

Sources

Methodological & Application

Protocol for propargylation of 1-(4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective O-Propargylation of 1-(4-Hydroxyphenyl)ethanol

Executive Summary

This application note details the protocol for the chemo-selective O-alkylation of 1-(4-hydroxyphenyl)ethanol (Apocynol) to synthesize 4-(1-hydroxyethyl)phenyl propargyl ether. This transformation is critical in medicinal chemistry and materials science, providing a terminal alkyne "handle" for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry) while preserving the sensitive benzylic alcohol for further functionalization.

Key Technical Challenge: The substrate contains two nucleophilic hydroxyl groups: a phenolic OH (


) and a benzylic secondary aliphatic OH (

). The protocol must exclusively alkylate the phenol without affecting the aliphatic alcohol or causing acid-catalyzed dehydration of the benzylic position (formation of 4-vinylphenol derivatives).

Strategic Analysis: Chemo-Selectivity & Mechanism

The success of this protocol relies on the distinct acidity constants (


) of the two hydroxyl groups. By selecting a base with intermediate strength, we can selectively deprotonate the phenol to form the phenoxide nucleophile, leaving the aliphatic alcohol protonated and inert to the alkylating agent.

Reaction Scheme:



Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Substrate 1-(4-Hydroxyphenyl)ethanol (Phenol pKa ~10, Benz-OH pKa ~16) Intermediate Phenoxide Anion (Selective Deprotonation) Substrate->Intermediate Deprotonation of Ar-OH only Base Base: K2CO3 (Mild, Heterogeneous) Base->Intermediate Product 4-(1-hydroxyethyl)phenyl propargyl ether Intermediate->Product SN2 Attack SideProduct Bis-propargylated impurity (Avoided) Intermediate->SideProduct If Base too strong (e.g., NaH) Reagent Propargyl Bromide (Electrophile) Reagent->Product

Caption: Mechanistic pathway highlighting the selective deprotonation of the phenolic hydroxyl group over the benzylic alcohol using a mild carbonate base.

Materials & Reagents

ReagentPurity/GradeRoleHandling Note
1-(4-Hydroxyphenyl)ethanol >97%SubstrateHygroscopic; store in desiccator.
Propargyl Bromide 80% in TolueneElectrophileLachrymator/Toxic. Handle in fume hood.
Potassium Carbonate (

)
Anhydrous, GranularBaseGrind to fine powder before use to increase surface area.
Acetone ACS Reagent, DrySolventMust be free of water to prevent reagent hydrolysis.
Sodium Iodide (NaI) >99%Catalyst (Optional)Finkelstein catalyst to accelerate sluggish reactions.

Detailed Experimental Protocol

Method A: The "Green" Standard (Acetone/Reflux)

Recommended for highest selectivity and ease of workup.

Step-by-Step Workflow:

  • Preparation:

    • Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar.

    • Weigh 1.38 g (10.0 mmol) of 1-(4-hydroxyphenyl)ethanol into the flask.

    • Add 30 mL of anhydrous Acetone. Stir until fully dissolved.

  • Base Activation:

    • Add 2.07 g (15.0 mmol, 1.5 eq) of finely powdered anhydrous

      
      .
      
    • Optional: Add 0.15 g (1.0 mmol) of NaI if rapid kinetics are required.

    • Stir the heterogeneous mixture vigorously at room temperature for 15 minutes. This allows initial deprotonation of the phenol.

  • Alkylation:

    • Fit the flask with a reflux condenser and a rubber septum.

    • Using a syringe, add 1.34 mL (12.0 mmol, 1.2 eq) of Propargyl Bromide (80% wt in toluene) dropwise over 5 minutes.

    • Heat the mixture to a gentle reflux (

      
      ) using an oil bath or heating block.
      
  • Monitoring:

    • Monitor by TLC (Hexane:Ethyl Acetate 2:1).

    • Rf values: Product (

      
      ), Substrate (
      
      
      
      ).
    • Reaction typically completes in 4–6 hours .

  • Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Filter the mixture through a sintered glass funnel or a Celite pad to remove solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Rinse the filter cake with cold acetone (

      
      ).
      
    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude oil.

  • Purification:

    • Dissolve the residue in

      
       (
      
      
      
      ) and wash with water (
      
      
      ) followed by brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
    • If necessary: Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Experimental Workflow Diagram

ExperimentalProtocol Start Start: Dissolve Substrate in Anhydrous Acetone AddBase Add K2CO3 (1.5 eq) Stir 15 min @ RT Start->AddBase AddReagent Add Propargyl Bromide (1.2 eq) Dropwise AddBase->AddReagent Reflux Reflux (56°C) 4-6 Hours AddReagent->Reflux Check TLC Check Complete? Reflux->Check Check->Reflux No (Continue Heating) Filter Filter Inorganic Salts (Remove K2CO3/KBr) Check->Filter Yes Workup Evaporate Acetone Redissolve in EtOAc Wash (H2O/Brine) Filter->Workup Final Pure Product (Pale Yellow Oil/Solid) Workup->Final

Caption: Operational workflow for the synthesis of 4-(1-hydroxyethyl)phenyl propargyl ether via Method A.

Quality Control & Data Validation

To ensure the protocol was successful, the product must be validated against the following criteria.

Expected NMR Data ( , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignmentValidation Note
Aromatic 7.35Doublet (

)
2HAr-H (meta to ether)
Aromatic 6.95Doublet (

)
2HAr-H (ortho to ether)Shifted upfield due to electron donation from oxygen.
Benzylic 4.85Quartet1HAr-CH (OH)-MeCRITICAL: Presence confirms benzylic OH is intact (not eliminated).
Propargyl 4.68Doublet (

)
2H-O-CH2 -CCharacteristic doublet.
Alkyne 2.51Triplet (

)
1H-C

CH
Diagnostic of terminal alkyne.
Methyl 1.48Doublet3H-CH(OH)-CH3
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Product contains vinyl protons (5.2, 5.7, 6.7 ppm) Elimination of benzylic alcohol.Avoid acidic workup. Do not overheat during evaporation. Ensure

is removed before heating crude.
Double propargylation (Product mass +38) Alkylation of benzylic alcohol.Base was too strong (e.g., NaH used) or solvent too polar/hot (DMF > 80°C). Switch to Acetone/Reflux.
Low Conversion Old propargyl bromide or coarse base.Use fresh reagent. Grind

to fine powder. Add 10 mol% NaI.

Safety & Handling (HSE)

  • Propargyl Bromide: Classified as a Lachrymator and Flammable Liquid .[4] It can be shock-sensitive if dried completely. Always use the toluene solution form. All transfers must occur in a functioning fume hood. Neutralize spills with dilute NaOH.

  • Potassium Carbonate: Irritant dust. Wear a mask when weighing.

  • Reaction Pressure: Ensure the reflux system is open to an inert gas line (Nitrogen/Argon) or a drying tube to prevent pressure buildup while excluding moisture.

References

  • Williamson, A. W. (1850).[5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(2), 210–216. Link (Context for Click Chemistry utility).

  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. Link (Source for pKa differentiation: Phenol ~10 vs Alcohol ~17).

  • Organic Syntheses. "Alkylation of Phenols: General Procedures." Organic Syntheses, Coll. Vol. 10, p.123. Link (Validated methodologies for carbonate-mediated alkylation).

Sources

Functionalization of polymers using 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Polymer Functionalization via 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Linkers

Strategic Overview & Chemical Rationale

The molecule 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (hereafter referred to as PPE-OH ) represents a high-value bifunctional linker for polymer science. Unlike simple aliphatic alkynes (e.g., propargyl alcohol), PPE-OH integrates three critical functionalities into a single rigid scaffold:

  • Secondary Benzylic Alcohol: Provides a nucleophilic handle for conjugation to carboxylated polymers (e.g., PLGA-COOH, PEG-COOH). The secondary nature offers increased hydrolytic stability compared to primary benzylic esters due to steric hindrance, while retaining biodegradability potential in physiological environments.

  • Phenylene Spacer: Acts as an internal UV chromophore (

    
     nm). This allows for facile quantification of functionalization efficiency using standard UV-Vis spectroscopy, a feature often missing in aliphatic click linkers.
    
  • Terminal Alkyne: A bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the modular attachment of APIs, peptides, or fluorescent dyes.

Mechanism of Action

The functionalization strategy follows a "Grafting-To" approach. The polymer terminus is first activated and coupled to the PPE-OH linker. Subsequently, the "clicked" payload is introduced.[1] This stepwise control prevents polymerization interference and ensures defined end-group fidelity.

Workflow Visualization

The following diagram outlines the critical path from raw polymer to functionalized conjugate.

G Start Carboxyl-Polymer (PLGA-COOH / PEG-COOH) Activation Activation (DCC/DMAP or EDC/NHS) Start->Activation Dissolve in DCM/DMF Linker PPE-OH Linker (Secondary Alcohol) Linker->Activation Add 1.5 eq Intermed Polymer-Alkyne Conjugate Activation->Intermed Esterification (24h, RT) Click CuAAC Reaction (CuSO4 / NaAsc) Intermed->Click Purify & Redissolve Azide Azide-Payload (Drug/Dye-N3) Azide->Click Add 1.2 eq Final Functionalized Polymer Conjugate Click->Final 1,2,3-Triazole Formation

Figure 1: Stepwise functionalization workflow transforming a carboxyl-terminated polymer into a bioactive conjugate via the PPE-OH linker.

Protocol A: Polymer Activation & Linker Coupling

This protocol describes the esterification of a carboxyl-terminated polymer (e.g., PLGA-COOH, 10-50 kDa) with PPE-OH.

Prerequisites:

  • Polymer: Dry PLGA-COOH or PEG-COOH (vacuum dried overnight).

  • Linker: 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (Synthesized via reduction of 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one).

  • Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (for PEG).

Step-by-Step Procedure:

  • Solubilization: Dissolve 1.0 equivalent (molar) of Polymer-COOH in anhydrous DCM (concentration ~100 mg/mL). Ensure the vessel is purged with nitrogen.

  • Activation: Add 1.5 equivalents of DCC and 0.2 equivalents of DMAP to the solution. Stir for 15 minutes at

    
     (ice bath) to activate the carboxyl group.
    
  • Coupling: Add 2.0 equivalents of PPE-OH dissolved in a minimal amount of DCM.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 24–48 hours.

    • Note: Secondary alcohols react slower than primary ones; extended time ensures high conversion.

  • Filtration: Filter the mixture through a 0.45

    
    m PTFE filter to remove the precipitated Dicyclohexylurea (DCU) byproduct.
    
  • Precipitation: Drop the filtrate into 10 volumes of cold diethyl ether (or methanol, depending on polymer solubility) to precipitate the functionalized polymer.

  • Purification: Re-dissolve in DCM and re-precipitate twice to remove unreacted linker.

  • Drying: Dry under high vacuum for 24 hours.

Quality Control (QC) Checkpoint: Perform


H NMR. Look for the disappearance of the linker's -CH(OH)- signal (~4.8 ppm) and the appearance of the ester methine proton shifted downfield (~5.9 ppm).

Protocol B: "Click" Functionalization (CuAAC)

This protocol attaches an azide-functionalized payload (e.g., Azide-Fluor 488 or Azide-Doxorubicin) to the Polymer-PPE conjugate.

Reagents:

  • Catalyst: Copper(II) Sulfate Pentahydrate (

    
    ).
    
  • Reductant: Sodium Ascorbate (NaAsc).[2][3][4]

  • Ligand (Optional but Recommended): THPTA (prevents Cu oxidation and protects biomolecules).

  • Solvent: DMSO/Water (1:1) or DMF (depending on polymer solubility).

Step-by-Step Procedure:

  • Preparation: Dissolve the Polymer-PPE-Alkyne (from Protocol A) in the chosen solvent (e.g., 5 mL DMSO).

  • Payload Addition: Add 1.2 equivalents of the Azide-Payload relative to the alkyne groups.

  • Catalyst Mix: In a separate tube, mix

    
     and THPTA (1:5 molar ratio). Then add Sodium Ascorbate (10 equivalents relative to Cu). The solution should turn colorless (reduction to Cu(I)).
    
  • Initiation: Add the catalyst mixture to the polymer solution. Final concentration of Cu should be ~1-5 mol% relative to alkyne.

  • Incubation: Purge with nitrogen for 1 minute, seal, and stir at RT for 4–12 hours in the dark.

  • Quenching: Add a chelating resin (e.g., CupriSorb) or excess EDTA to remove copper.[2]

  • Dialysis: Dialyze against water (cutoff MWCO 3.5 kDa) for 48 hours to remove unreacted small molecules.

  • Lyophilization: Freeze-dry to obtain the final powder.

Characterization & Data Interpretation

To validate the synthesis, compare the spectral data against the following benchmarks.

Table 1: Key


H NMR Chemical Shifts (

)
MoietyProton AssignmentChemical Shift (

, ppm)
Diagnostic Change
Alkyne

C-H
2.50 - 2.55 (s)Disappears after Click reaction (becomes Triazole-H)
Propargylic Ether -O-CH

-C

4.65 - 4.70 (d)Shifts slightly downfield after Click
Linker Core Ar-CH (OR)-CH

5.85 - 5.95 (q)Indicates successful esterification (shifted from ~4.8 in free alcohol)
Aromatic Ring Ar-H 6.90 - 7.30 (m)Integration Standard (4H)
Triazole Triazole-H 7.50 - 8.00 (s)Appears only after successful Click reaction

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Esterification Yield Steric hindrance of secondary alcohol.Increase reaction time to 48h; Use stronger activation (e.g., DIC/DMAP in DMF).
Polymer Degradation Acidic hydrolysis during activation.Ensure anhydrous conditions; use neutral coupling agents (EDC/NHS) if PLGA is sensitive.
Incomplete Click Reaction Oxidation of Cu(I) to Cu(II).Increase Sodium Ascorbate; Degas solvents thoroughly; Use THPTA ligand.
Copper Contamination Inefficient purification.Use EDTA wash during precipitation or CupriSorb resin.

References

  • Synthesis of Phenyl Propargyl Ethers

    • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Polymer Esterification Strategies (Steglich)

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • CuAAC Protocols for Bioconjugation

    • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Secondary Benzyl Alcohol Stability

    • Detailed kinetic studies on the esterification of benzyl alcohol derivatives confirm the utility of acid catalysis and steric consider

Sources

Enantioselective synthesis of chiral 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Asymmetric Synthesis of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of chiral 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol, a valuable building block in medicinal chemistry and materials science. The propargyl ether moiety serves as a versatile functional handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the chiral secondary alcohol is a common pharmacophore. We present a reliable, two-step synthetic sequence beginning with the preparation of the prochiral ketone, 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction. This guide emphasizes the rationale behind experimental choices, offers detailed, step-by-step protocols, and includes robust analytical methods for structural verification and the determination of enantiomeric purity, ensuring a reproducible and self-validating workflow for researchers in drug discovery and chemical development.

Strategic Overview: The Path to Enantiopurity

The synthesis of a single enantiomer of a chiral alcohol is a frequent challenge in organic synthesis. The target molecule, 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol, features a stereocenter at the carbinol carbon. The most direct and efficient strategy to establish this stereocenter is through the asymmetric reduction of its corresponding prochiral ketone, 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one.

Several powerful methods exist for the asymmetric reduction of prochiral ketones. Among the most prominent are:

  • Noyori Asymmetric Hydrogenation: This method employs a Ruthenium catalyst complexed with a chiral BINAP ligand to reduce ketones with high efficiency and enantioselectivity using molecular hydrogen.[1][2][3] It is a cornerstone of industrial asymmetric synthesis due to its low catalyst loading and high turnover numbers.[2]

  • Corey-Bakshi-Shibata (CBS) Reduction: This organocatalytic method utilizes a chiral oxazaborolidine catalyst to mediate the reduction of a ketone by a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•SMe₂).[4][5] The CBS reduction is renowned for its broad substrate scope, predictable stereochemical outcome, and operational simplicity, making it exceptionally well-suited for laboratory-scale synthesis.[5][6]

For this guide, we will focus on the CBS reduction due to its accessibility and avoidance of high-pressure hydrogenation equipment. The overall synthetic workflow is depicted below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Reduction cluster_2 Part C: Analysis A 4'-Hydroxyacetophenone C 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one (Prochiral Ketone) A->C Williamson Ether Synthesis B Propargyl Bromide B->C Williamson Ether Synthesis D Chiral 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol (Target Molecule) C->D CBS Reduction E Structural Verification (NMR, MS) D->E F Purity & Enantiomeric Excess (Chiral HPLC) D->F G cluster_mech CBS Reduction Mechanism Ketone      RLRSC=O     TS [Coordinated Transition State] Ketone->TS Catalyst (S)-CBS Catalyst + BH3•THF Catalyst->TS Coordination Product (R)-Alcohol TS->Product Hydride Transfer

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SYN-2024-042 Status: Active Audience: Chemical Development, Medicinal Chemistry, Process R&D

Executive Summary & Synthetic Logic

This guide addresses yield optimization for 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol , a bifunctional "click" chemistry handle containing a secondary alcohol and a terminal alkyne.

The Core Challenge: The synthesis requires chemoselective modification of 4-hydroxyacetophenone. The primary yield-limiting factors are C-alkylation competition during etherification and chemoselectivity (preserving the alkyne) during carbonyl reduction.

Visual Workflow (Process Logic)

The following diagram outlines the optimized two-step protocol, highlighting Critical Process Parameters (CPPs).

SynthesisPath SM 4-Hydroxyacetophenone (Starting Material) Step1 Step 1: Williamson Ether Synthesis (K2CO3, Propargyl Bromide, Acetone) SM->Step1 Reflux, 12-18h Avoid C-alkylation Inter Intermediate: 4-(Prop-2-yn-1-yloxy)acetophenone Step1->Inter Yield: ~85-95% Step2 Step 2: Carbonyl Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Chemoselective (Alkyne intact) Prod Target: 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Step2->Prod Yield: ~90-98%

Figure 1: Optimized synthetic pathway favoring O-alkylation and chemoselective reduction.

Module 1: The Williamson Ether Synthesis (Step 1)

Objective: Synthesize 4-(prop-2-yn-1-yloxy)acetophenone. Primary Failure Mode: Incomplete conversion or C-alkylation on the phenyl ring.

Protocol Optimization

While Sodium Hydride (NaH) in DMF is faster, Potassium Carbonate (K₂CO₃) in Acetone is the recommended industrial standard for this specific substrate. It provides a milder deprotonation equilibrium that favors thermodynamic O-alkylation over kinetic C-alkylation [1].

Optimized Protocol:

  • Dissolution: Dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous Acetone (0.5 M concentration).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Note: Granular K₂CO₃ must be ground to fine powder to increase surface area.

  • Reagent Addition: Add Propargyl Bromide (1.2 eq, 80% in toluene) dropwise at room temperature.

  • Reaction: Reflux (56°C) for 12–18 hours.

  • Workup: Filter off inorganic salts while hot. Concentrate filtrate.[1] Recrystallize from Ethanol/Hexane if necessary.

Troubleshooting Table: Step 1
SymptomProbable CauseCorrective Action
Low Yield (<60%) Incomplete deprotonation or old reagents.Ensure K₂CO₃ is anhydrous and finely ground. Increase Propargyl Bromide to 1.5 eq.
C-Alkylation Byproducts Solvent polarity/Base strength mismatch.Switch solvent to DMF (room temp) if Acetone reflux fails. Avoid NaH unless necessary (NaH promotes tighter ion pairs).
Sticky/Gummy Solid Polymerization of Propargyl Bromide.Ensure Propargyl Bromide is not brown/degraded before use. Store reagent at 2-8°C stabilized with MgO.
Lachrymatory Fumes Propargyl bromide volatility.Quench excess reagent with aqueous ammonium hydroxide before rotary evaporation.

Module 2: Chemoselective Reduction (Step 2)

Objective: Reduce the ketone to a secondary alcohol without reducing the alkyne. Primary Failure Mode: Over-reduction or workup losses.

Protocol Optimization

Sodium Borohydride (NaBH₄) is the reagent of choice.[2][3] Catalytic hydrogenation (H₂/Pd) is strictly forbidden as it will reduce the alkyne to an alkane or alkene.

Optimized Protocol:

  • Solvation: Dissolve the Step 1 Intermediate (1.0 eq) in Methanol (0.3 M). Cool to 0°C.

  • Reduction: Add NaBH₄ (1.1 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Intermediate R_f ~0.6, Product R_f ~0.3 in 3:1 Hex/EtOAc).

  • Quench: Add Saturated NH₄Cl solution dropwise.

  • Isolation: Extract with Ethyl Acetate. Wash with Brine.[4] Dry over Na₂SO₄.[1][4][5]

Troubleshooting Table: Step 2
SymptomProbable CauseCorrective Action
Alkyne Missing (NMR) Wrong reducing agent used.Ensure no transition metals (Ni, Pd) are present. Use pure NaBH₄. Do not use LiAlH₄ at high temps.
Incomplete Reduction Wet solvent (NaBH₄ decomposition).Use anhydrous Methanol. If reaction stalls, add 0.5 eq CeCl₃·7H₂O (Luche conditions) to activate the carbonyl [2].
Product Loss in Aqueous Product is moderately polar.Saturate the aqueous layer with NaCl ("salting out") during extraction. Perform 3x extractions.

Analytical Validation (Quality Control)

To confirm the success of the synthesis, look for these specific NMR signatures.

Moiety1H NMR Signal (CDCl₃)Diagnostic Feature
Alkyne (Terminal)

2.55 ppm (doublet or triplet, J2.4 Hz)
Confirms the "click" handle is intact.
Propargyl CH₂

4.70 ppm (doublet, J2.4 Hz)
Confirms O-alkylation (shift would differ for C-alkylation).
Benzylic Methine

~4.85 ppm (quartet)
Confirms ketone reduction to alcohol.
Methyl Group

~1.45 ppm (doublet)
Distinct from the acetyl singlet (~2.5 ppm) of the starting material.

FAQ: Expert Troubleshooting

Q: Can I use Sodium Hydride (NaH) instead of K₂CO₃ to speed up Step 1? A: Yes, NaH in dry DMF will complete the reaction in <2 hours. However, NaH is less forgiving. It requires strictly anhydrous conditions. If you see multiple spots on TLC (C-alkylation), revert to K₂CO₃/Acetone. The "soft" potassium cation favors the "hard" oxygen nucleophile better in this specific matrix [3].

Q: My product from Step 2 is an oil, but it should be a solid. Why? A: This is usually due to residual solvent (DMF or Toluene) or trace water.

  • Fix: Dissolve the oil in a minimum amount of diethyl ether and add hexanes dropwise until cloudy. Refrigerate to induce crystallization. Alternatively, dry under high vacuum (0.1 mmHg) for 12 hours.

Q: Is the alkyne stable to NaBH₄? A: Yes. NaBH₄ reduces polar


-bonds (C=O, C=N). It does not reduce isolated C

C bonds because the hydride (H⁻) is nucleophilic and is repelled by the electron-rich alkyne cloud.

Q: Why is the yield low after the workup of Step 2? A: The product, 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol, has a free hydroxyl group and an ether linkage, making it somewhat soluble in water.

  • Fix: Do not discard the aqueous layer until yield is confirmed. If yield is low, saturate the aqueous layer with solid NaCl and re-extract with THF or EtOAc.

References

  • Venturello, P., & Barbero, M. (2009). Sodium Hydride: Usage in Williamson Ether Synthesis and Side Reactions. Thieme Chemistry.

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.

  • BenchChem Technical Division. (2025). Optimization of Williamson Ether Synthesis: Solvent and Base Effects. BenchChem Protocols.

  • CymitQuimica. (2024). Product Data Sheet: 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethanone. CAS 34264-14-7.[6]

Sources

Purification methods for propargyl ether intermediates via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Propargyl Ether Intermediates

Topic: . Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Introduction: The Propargyl Challenge

Propargyl ethers (


) are pivotal intermediates in organic synthesis, particularly valued as "click chemistry" handles (azide-alkyne cycloaddition) and precursors for heterocycles. While generally stable, their purification presents a unique triad of challenges: volatility , potential for polymerization , and handling hazards  (lachrymatory residues).

This guide synthesizes field-proven protocols to navigate these challenges, moving beyond standard chromatography to address the specific physicochemical behavior of the propargyl moiety.

Part 1: Pre-Purification Assessment & Safety

Q1: My crude reaction mixture is a potent lachrymator. How do I handle this before the column? A: The lachrymatory effect is almost certainly due to unreacted propargyl bromide (or chloride). Do not load significant amounts of excess propargyl halide onto a silica column; it can co-elute with non-polar products and contaminate your fraction collector/hood environment.

  • Protocol: If the propargyl halide is volatile (bp ~88-90°C for bromide), remove it via rotary evaporation with a properly trapping cold trap (liquid

    
     or dry ice/acetone) before loading.
    
  • Chemical Quench: If the product is non-volatile, wash the organic layer with saturated aqueous

    
      or a mild amine solution to consume the alkyl halide, though vacuum removal is preferred to avoid side reactions.
    

Q2: How do I determine if my propargyl ether is stable on silica gel? A: Terminal alkynes are generally stable on neutral silica. However, acidic commercial silica (pH ~4-5) can catalyze:

  • Hydration: Conversion of the alkyne to a ketone (Meyer-Schuster-type rearrangement precursors).

  • Deprotection: If your molecule contains acid-sensitive protecting groups (e.g., TES/TBS ethers or acetals) alongside the propargyl ether.

Validation Step: Run a 2D-TLC. Spot the crude, elute in one direction, dry, and elute 90° perpendicular. If spots appear off the diagonal, decomposition is occurring on the silica.

Part 2: Stationary Phase & Solvent Selection

Q3: Standard silica isn't separating my propargyl ether from a close-running impurity. What are my options? A: Propargyl ethers possess a


-electron-rich alkyne terminus. You can exploit this using Argentation Chromatography  (Silver Nitrate Impregnated Silica).[1] 

ions form reversible

-complexes with the alkyne, significantly increasing its retention relative to saturated impurities.

Decision Matrix: Stationary Phase Selection

G Start Select Stationary Phase CheckAcid Is molecule acid sensitive? Start->CheckAcid StdSilica Standard Silica (60 Å) CheckAcid->StdSilica No NeutSilica Neutralized Silica (+ 1-2% Et3N) CheckAcid->NeutSilica Yes CheckSep Is separation difficult? StdSilica->CheckSep AgSilica 10% AgNO3 Silica (Argentation) CheckSep->AgSilica Yes (Alkyne vs Alkane) Proceed with Standard Proceed with Standard CheckSep->Proceed with Standard No

Figure 1: Decision matrix for selecting the appropriate stationary phase based on substrate stability and separation difficulty.

Q4: How do I visualize propargyl ethers on TLC? They are often UV-inactive. A: If the "R" group is not aromatic, the propargyl group itself has weak UV absorbance (end absorption <210 nm). Use specific stains:

  • KMnO4 (Potassium Permanganate): Excellent. Oxidizes the alkyne to a dione/acid, appearing as a bright yellow spot on a purple background.

  • Iodine (

    
    ) Chamber:  Reversible. Alkynes concentrate iodine effectively.
    
  • p-Anisaldehyde: Good for general organic frameworks; requires heat.

Part 3: Troubleshooting Common Issues

Q5: My product is streaking down the column. Is it the propargyl group? A: Unlikely. Streaking usually indicates:

  • Acid Sensitivity: The silica is degrading the compound. Solution: Add 1% Triethylamine (

    
    ) to your solvent system to neutralize the silica.
    
  • Low Solubility: The compound is crashing out. Solution: Ensure your load is fully soluble in the mobile phase. If using DCM loading for a Hexane column, keep the load volume <1% of column volume.

Q6: I lost a significant amount of mass after the column. Where did it go? A: If no decomposition was observed on TLC, the culprit is likely Volatility .

  • Issue: Many simple propargyl ethers (e.g., propargyl methyl ether, propargyl glycidyl ether) have high vapor pressures.

  • Fix:

    • Do not use a high-vacuum pump to dry fractions. Use a rotary evaporator with a water bath at <30°C and stop immediately when solvent is removed.

    • Avoid "blowing down" fractions with nitrogen for extended periods.

Q7: Can I use automated flash systems (e.g., Biotage/CombiFlash)? A: Yes, but with a caveat regarding detection .

  • Issue: Default UV thresholds (254/280 nm) may miss aliphatic propargyl ethers.

  • Fix: Set the detector to "All Wavelengths" or "200-400 nm" scan mode. Alternatively, use an ELSD (Evaporative Light Scattering Detector) if available, as it detects non-chromophoric compounds.

Part 4: Advanced Protocols

Protocol A: Preparation of 10% Silver Nitrate Silica ( )

Used for difficult separations of alkynes from saturated analogs.

  • Dissolve: Dissolve 10 g of

    
     in 100 mL of acetonitrile (or water, though removal is harder).
    
  • Slurry: Add 90 g of silica gel (60 Å, 230-400 mesh) to the solution. Stir vigorously to create a uniform slurry.

  • Evaporate: Remove solvent via rotary evaporation (shield flask from light with foil) until a free-flowing powder remains.

  • Activation: Dry in a vacuum oven at 60°C for 4 hours (protected from light).

  • Storage: Store in an amber jar wrapped in foil.

    
     is light-sensitive.
    
Protocol B: Quantitative Data - Solvent Strength

Typical


 values for a model aromatic propargyl ether (e.g., phenyl propargyl ether).
Solvent System (v/v)

Value
Elution Characteristic
100% Hexanes 0.05Retention (Too strong)
9:1 Hexanes:EtOAc 0.25 - 0.35Ideal for purification
4:1 Hexanes:EtOAc 0.65Elutes too fast (Co-elution risk)
100% DCM 0.80Solvent front elution

References

  • Organic Syntheses , Coll. Vol. 10, p. 603 (2004). Synthesis and handling of propargyl derivatives.[2][3][4]

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate.[1][5][6] Tetrahedron, 57(3), 425–447. (Foundational text on Argentation Chromatography).

  • BenchChem Technical Library . Stability of Silyl Ethers and Alkynes in Acidic Media.

  • University of Rochester . Troubleshooting Flash Column Chromatography.

  • Reach Devices . TLC Visualization Methods for Alkynes.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Alkyne Reduction Steps

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for alkyne reduction troubleshooting. This guide, designed by Senior Application Scientists, provides in-depth, field-proven insights to help you overcome challenges with low conversion rates in your experiments. We move beyond simple checklists to explain the "why" behind experimental choices, ensuring you can build robust and reproducible protocols.

Troubleshooting Guide: Low to No Conversion

One of the most common and frustrating issues in alkyne reduction is a stalled or incomplete reaction. This section provides a structured approach to diagnosing and resolving low conversion rates.

Question 1: My alkyne reduction has stalled. What are the most likely causes and how do I investigate them?

Answer:

Low or no conversion in a catalytic alkyne reduction is typically rooted in one of three areas: the catalyst, the reactants and solvent, or the reaction conditions. A systematic approach is crucial for efficient troubleshooting.

Initial Diagnostic Workflow

Before diving into complex solutions, start with a logical diagnostic sequence to pinpoint the problem's origin.

G cluster_catalyst Catalyst Issues cluster_reactants Reactant/Solvent Issues cluster_conditions Reaction Condition Issues Start Low/No Conversion Observed Catalyst Catalyst Integrity Check Start->Catalyst Step 1 Reactants Reactant & Solvent Purity Check Catalyst->Reactants If catalyst is OK C1 Improper storage/handling? Catalyst->C1 C2 Poisoning suspected? Catalyst->C2 C3 Insufficient loading? Catalyst->C3 Conditions Reaction Conditions Verification Reactants->Conditions If reactants are pure R1 Substrate/solvent purity? Reactants->R1 R2 Inhibitors present? Reactants->R2 Solution Implement Solution Conditions->Solution If conditions are correct Cond1 Inadequate H₂ pressure/delivery? Conditions->Cond1 Cond2 Incorrect temperature? Conditions->Cond2 Cond3 Poor mixing? Conditions->Cond3

Caption: Troubleshooting workflow for low conversion.

Step 1: Catalyst-Related Issues

The catalyst is the heart of the reaction, and its health is paramount.

  • Catalyst Deactivation/Poisoning: Heterogeneous catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) are susceptible to deactivation.[1][2][3][4] Poisons are substances that strongly adsorb to the catalyst's active sites, blocking them from the reactants.[5][6]

    • Common Poisons: Sulfur compounds (thiols, thioethers), nitrogen-containing heterocycles (in excess), and halides are notorious poisons for palladium catalysts.[7][5] These can be present as impurities in your starting materials or solvent.

    • Troubleshooting:

      • Purity Check: Analyze your alkyne starting material and solvent for potential catalyst poisons using techniques like GC-MS or NMR.

      • Purification: If impurities are detected, purify the materials. For example, passing the solvent through a column of activated alumina can remove many polar impurities.

      • Fresh Catalyst: The most straightforward solution is often to use a fresh batch of catalyst from a reputable supplier.

  • Improper Catalyst Handling and Storage: Catalysts can be sensitive to air and moisture. Improper storage can lead to oxidation or hydration of the active metal, reducing its efficacy.

    • Troubleshooting: Always store catalysts under an inert atmosphere (e.g., nitrogen or argon) and handle them quickly in the air.

  • Insufficient Catalyst Loading: While catalytic amounts are required, too low a loading can result in a sluggish or incomplete reaction.

    • Troubleshooting: Increase the catalyst loading in a stepwise manner. A typical starting point for a Lindlar catalyst is 5-10 mol% relative to the alkyne.

Step 2: Reactant and Solvent Purity

The purity of your starting materials and solvent is critical.

  • Substrate Impurities: Besides catalyst poisons, other impurities in your alkyne substrate can interfere with the reaction.

  • Solvent Quality: Ensure you are using a dry, high-purity solvent. Water can sometimes interfere with the catalyst's activity.

Step 3: Reaction Conditions

Optimal reaction conditions are essential for efficient conversion.[8]

  • Hydrogen Pressure and Delivery: For catalytic hydrogenations, ensuring adequate hydrogen pressure is crucial.

    • Troubleshooting:

      • Check for Leaks: Ensure your reaction setup is airtight.

      • Purge System: Before introducing hydrogen, thoroughly purge the system with an inert gas like nitrogen or argon to remove all oxygen.

      • Hydrogen Source: Use a high-purity hydrogen source. A hydrogen balloon is often sufficient for small-scale reactions, but for larger scales or more challenging reductions, a cylinder with a regulator is recommended.

  • Temperature: Most alkyne reductions are run at room temperature. However, for less reactive substrates, gentle heating may be necessary. Conversely, some reactions may require cooling to control selectivity.[8]

  • Mixing: In heterogeneous catalysis, efficient mixing is vital to ensure the reactants, hydrogen, and catalyst are in constant contact.

    • Troubleshooting: Use a stir bar and stir plate that provide vigorous agitation. For larger reactions, mechanical stirring may be necessary.

Question 2: I am using a dissolving metal reduction (e.g., Na/NH₃) and seeing low conversion. What should I check?

Answer:

Dissolving metal reductions, which typically produce trans-alkenes, have their own set of potential pitfalls.[2][9][10][11][12]

  • Moisture Contamination: Sodium and lithium react violently with water. The presence of even trace amounts of moisture in your ammonia or reaction flask will consume the metal, preventing it from reducing the alkyne.

    • Troubleshooting: Ensure your glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use freshly distilled liquid ammonia.

  • Purity of the Metal: The surface of sodium or lithium metal can oxidize upon exposure to air.

    • Troubleshooting: Use freshly cut pieces of the metal to expose a clean, unoxidized surface.

  • Temperature Control: These reactions are typically run at low temperatures (around -78 °C, the sublimation point of dry ice, or -33 °C, the boiling point of ammonia).[10] If the temperature is too high, side reactions can occur.

  • Proton Source: The reaction requires a proton source (often the ammonia solvent itself or an added alcohol) to protonate the intermediate radical anion and vinyl anion.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my alkyne reduction?

A1: The best way to monitor your reaction is by using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Take small aliquots from the reaction mixture at regular intervals and analyze them. This will allow you to see the disappearance of the starting material and the appearance of the product.

Q2: My reaction is working, but I'm getting a mixture of the cis-alkene, trans-alkene, and the fully reduced alkane. How can I improve selectivity?

A2: This is a common challenge. Here's a breakdown of how to address it:

IssuePotential CauseRecommended Action
Over-reduction to Alkane Catalyst is too active.Use a "poisoned" catalyst like Lindlar's catalyst.[13][14] Ensure the catalyst is not old or has lost its poisoning agents.
Reaction time is too long.Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.
Formation of trans-Alkene Isomerization of the cis-alkene product.This can sometimes occur with prolonged reaction times or if the catalyst has been compromised. Consider using a milder reduction method.
Using a dissolving metal reduction.This method is stereoselective for the trans-alkene.[10][11][12] To obtain the cis-alkene, use a catalytic hydrogenation with a catalyst like Lindlar's.[9]
Q3: Can I regenerate a deactivated Lindlar catalyst?

A3: Regeneration of a deactivated Lindlar catalyst can be difficult and is often not practical on a lab scale.[7] The deactivation can be due to irreversible changes like the metal particles sintering together or the active metal leaching into the solution.[7][15] For poisoning by organic impurities, washing the catalyst with a solvent might offer some recovery, but this is not always effective.[5] In most cases, using a fresh batch of catalyst is the most reliable approach.[7]

Q4: Are there alternatives to Lindlar's catalyst for cis-alkene synthesis?

A4: Yes, other catalyst systems can be used. For example, nickel boride (P-2 catalyst) is another option that can provide cis-alkenes from alkynes.[9] Additionally, research into catalysts based on more abundant and less toxic metals like iron and copper is an active area.[16][17]

Q5: What are some alternative hydrogen sources for transfer hydrogenation?

A5: Transfer hydrogenation is a valuable alternative to using hydrogen gas. Common hydrogen donors include:

  • Formic acid[16][18]

  • Alcohols like isopropanol[19][20]

  • Silanes[20]

  • Paraformaldehyde[18][21]

These methods can sometimes offer improved selectivity and are often more convenient to set up in a standard laboratory environment.

Experimental Protocols

Protocol 1: General Procedure for Alkyne Reduction using Lindlar's Catalyst
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkyne and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add the Lindlar catalyst (typically 5-10% by weight of the alkyne).

  • Inert Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon for 5-10 minutes.

  • Hydrogen Introduction: Introduce hydrogen gas into the flask, typically via a balloon.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Rinse the Celite with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography if necessary.

Protocol 2: General Procedure for Dissolving Metal Reduction (Na/NH₃)

Caution: This reaction should be performed in a well-ventilated fume hood by personnel experienced with handling reactive metals and condensed gases.

  • Setup: In a three-neck flask equipped with a dry ice condenser, a gas inlet, and a septum, condense ammonia gas at -78 °C.

  • Alkyne Addition: Add the alkyne dissolved in a minimal amount of a dry co-solvent (e.g., THF) to the liquid ammonia.

  • Metal Addition: Add small, freshly cut pieces of sodium or lithium metal to the stirred solution until a persistent blue color is observed.

  • Reaction: Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC, quenching an aliquot with ammonium chloride first).

  • Quenching: Carefully quench the reaction by the slow addition of ammonium chloride or an alcohol (e.g., ethanol).

  • Workup: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., ether or hexanes).

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

References

  • Ashenhurst, J. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Reduction of an alkyne using the Lindlar catalyst, a reaction pre.... Study Prep. Retrieved from [Link]

  • SABIC. (2024, March 19). How to Optimize Performance in Alkene Hydrogenation Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • Werncke, C. G., & Kempe, R. (2021). Stereoselective Semi-Hydrogenations of Alkynes by First-Row (3d) Transition Metal Catalysts. ChemCatChem, 13(1), 56-89. Retrieved from [Link]

  • Chad's Prep. (2020, December 7). 9.4 Reduction of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Trost, B. M., & Li, C. J. (2012). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews, 112(11), 5849-5883. Retrieved from [Link]

  • Chemistry Steps. (2025, July 1). Alkynes to Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Lindlar catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, March 29). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Lindlar Catalyst. Retrieved from [Link]

  • Walke, S., & Kambale, S. (2015). Catalyst Deactivation and Regeneration. International Journal of Scientific Engineering and Technology, 4(5), 239-242. Retrieved from [Link]

  • Aakash Institute. (n.d.). Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar Catalyst, Practice Problems and FAQs in Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. Retrieved from [Link]

  • Fiveable. (2025, August 15). Reduction of Alkynes | Organic Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the alkyne hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Partial transfer hydrogenation of aliphatic and aromatic alkynes under optimized reaction conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Copper-Catalyzed Semi-Reduction of Alkynes. Retrieved from [Link]

  • MDPI. (2018, December 19). Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors. Retrieved from [Link]

  • ACS Publications. (2023, October 17). Selective Transfer Semihydrogenation of Alkynes Catalyzed by an Iron PCP Pincer Alkyl Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkyne reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). A general method for the rapid reduction of alkenes and alkynes using sodium borohydride, acetic acid, and palladium. Retrieved from [Link]

  • MDPI. (2022, July 27). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a technical comparison of analytical approaches for 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol , a bifunctional "Click Chemistry" intermediate. This molecule contains two distinct reactive handles: a secondary alcohol (for esterification/oxidation) and a terminal alkyne (for azide-alkyne cycloaddition).

The Analytical Challenge: Characterizing this molecule requires distinguishing between the successful alkylation of the phenol and the reduction of the ketone, while ensuring the alkyne remains intact. The primary analytical decision lies in Solvent Selection (CDCl₃ vs. DMSO-d₆) , which drastically alters the visibility of the hydroxyl proton and the resolution of the aromatic region.

This guide compares these two solvent systems to determine the optimal protocol for structural validation.

Structural Logic & Proton Assignment

Before analyzing spectra, we must map the proton environments. The molecule exhibits a classic AA'BB' aromatic system and distinct coupling patterns in the aliphatic regions.

Graphviz Diagram 1: Structural Assignment Logic

This diagram maps the specific proton environments to their expected splitting patterns.

G cluster_0 Molecular Fragments Alkyne Alkyne Terminus (≡C-H) Signal_A Triplet (~2.5 ppm) J ~ 2.4 Hz Alkyne->Signal_A Long-range coupling Propargyl Propargyl Methylene (-O-CH2-) Signal_B Doublet (~4.7 ppm) J ~ 2.4 Hz Propargyl->Signal_B Couples to Alkyne Aromatic Aromatic Ring (AA'BB' System) Signal_C Two 'Doublets' (~6.9 & 7.3 ppm) Ortho/Meta coupling Aromatic->Signal_C Symmetry defined Methine Benzylic Methine (-CH-OH) Signal_D Quartet (~4.8 ppm) Couples to Methyl Methine->Signal_D Vicinal coupling Methyl Terminal Methyl (-CH3) Signal_E Doublet (~1.5 ppm) Couples to Methine Methyl->Signal_E 3-bond coupling

Caption: Proton assignment workflow linking molecular moieties to their specific NMR splitting patterns.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely logistical; it dictates the data quality regarding the hydroxyl group and water impurities.

Option A: Chloroform-d (CDCl₃)[1]
  • Best For: Routine purity checks, high-resolution aromatic splitting.

  • Performance:

    • Resolution: Excellent. The low viscosity of CDCl₃ typically yields sharper lines.

    • Hydroxyl Proton: usually appears as a broad singlet (variable position, ~1.8–2.5 ppm) or is invisible due to rapid exchange. Coupling to the methine proton is rarely observed.

    • Water Signal: Appears at ~1.56 ppm, which can dangerously overlap with the methyl doublet (~1.48 ppm) of the product.

Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1]
  • Best For: Full structural elucidation, confirming the alcohol moiety.

  • Performance:

    • Exchange Suppression: DMSO forms strong hydrogen bonds with the solute's -OH group, slowing proton exchange.

    • Hydroxyl Proton: Appears as a distinct doublet at ~5.1 ppm (coupling to the methine CH). This confirms the secondary alcohol structure.

    • Water Signal: Shifts to ~3.33 ppm, clearing the aliphatic region for accurate integration of the methyl group.

Comparative Data Table
Proton AssignmentMultiplicityShift in CDCl₃ (δ ppm)Shift in DMSO-d₆ (δ ppm)Mechanistic Note
-CH₃ (Methyl)Doublet (d)1.481.28Shielded in DMSO.
-OH (Hydroxyl)Broad / Doublet~2.0 (broad/variable)5.05 (d, J=4.0 Hz)Critical Differentiator.
≡C-H (Alkyne)Triplet (t)2.513.55Acidic proton shifts downfield in DMSO.
-OCH₂- (Propargyl)Doublet (d)4.684.75J ≈ 2.4 Hz (coupling to alkyne).
-CH- (Methine)Quartet (q)4.854.65 (quintet-like)Becomes multiplet in DMSO due to OH coupling.
Ar-H (Ortho to ether)Doublet (d) 6.956.92Part of AA'BB' system.
Ar-H (Meta to ether)Doublet (d)7.327.28Part of AA'BB' system.

Note: In the aromatic region, while often described as doublets, these are technically AA'BB' systems and may show fine splitting.

Experimental Protocols

Protocol 1: Sample Preparation (Self-Validating)

To ensure reproducibility and avoid concentration-dependent shifts (especially in CDCl₃), follow this mass-to-volume ratio.

  • Massing: Weigh 10–15 mg of the dried product into a clean vial.

    • Validation: If the sample is an oil, ensure no residual synthesis solvents (EtOAc, DCM) remain, as they will obscure the propargyl region.

  • Solvation: Add 0.6 mL of the chosen solvent (CDCl₃ or DMSO-d₆).

  • Filtration (Optional but Recommended): If solid particulates persist, filter through a small plug of glass wool directly into the NMR tube.

    • Why: Particulates cause magnetic field inhomogeneity, broadening the critical propargyl doublet.

  • Acquisition: Run a standard proton sequence (16 scans minimum, 1 second relaxation delay).

Protocol 2: Synthesis Verification (The "Click" Check)

To confirm the propargyl group is intact and not an impurity (like propargyl bromide):

  • Check the integral ratio . The propargyl -CH₂- (2H) should integrate 1:1.5 against the methyl -CH₃ (3H).

  • Impurity Flag: Propargyl bromide (starting material) has a -CH₂- signal at 3.9 ppm in CDCl₃. If you see a doublet here, your product is impure.

Decision Workflow

Use this logic flow to select the correct analytical method based on your immediate research goal.

Graphviz Diagram 2: Analytical Decision Tree

SolventChoice Start Start: Characterization Goal Goal_Purity Goal: Quick Purity Check (Post-Column) Start->Goal_Purity Goal_Structure Goal: Full Structural Proof (Publication/Patent) Start->Goal_Structure Decision_Solvent Select Solvent Goal_Purity->Decision_Solvent Goal_Structure->Decision_Solvent CDCl3 Use CDCl3 Decision_Solvent->CDCl3 If Purity DMSO Use DMSO-d6 Decision_Solvent->DMSO If Structure Check_Water Warning: Water peak (~1.56 ppm) overlaps with Methyl group CDCl3->Check_Water Check_OH Advantage: OH visible as Doublet Confirms reduction of ketone DMSO->Check_OH

Caption: Decision matrix for selecting solvent based on the specific analytical requirement (Purity vs. Elucidation).

References

  • Abraham, R. J., et al. (2006).[1][2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][2][4][5][6][7] Link

  • BenchChem. (2025).[3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.Link

  • National Institutes of Health (PubChem). (2025). 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one (Precursor Data).Link

  • ChemicalBook. (2024). Methyl Propargyl Ether NMR Spectrum (Reference for Propargyl Group).Link

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table - Protons on Heteroatoms.Link

Sources

Spectral Discrimination Guide: Terminal Alkynes vs. Hydroxyl Groups in FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis—particularly within the realm of "Click Chemistry" and fragment-based drug design—distinguishing between a terminal alkyne (


) and a hydroxyl group (

) is a critical diagnostic challenge. Both functional groups exhibit primary stretching vibrations in the high-frequency region (

), often leading to ambiguity in raw FTIR data.

This guide provides a definitive, scientifically grounded workflow to differentiate these groups using peak morphology analysis, isotopic exchange validation (


), and complementary Raman spectroscopy.

The Spectral Overlap Challenge

The fundamental difficulty arises from the similarity in force constants and reduced masses for the


 and 

-hybridized

bonds. According to the harmonic oscillator approximation (Hooke’s Law), both vibrate at high frequencies. However, their electronic environments create distinct spectral "fingerprints" that a trained eye can distinguish.
Comparative Spectral Analysis[1][2]
FeatureTerminal Alkyne (

)
Hydroxyl Group (

)
Primary Stretch


(H-bonded)

(Free)
Peak Morphology Sharp, narrow, and distinct. The rigid

hybridization prevents significant broadening.
Broad and rounded. Intermolecular Hydrogen bonding creates a distribution of bond energies, widening the band.
Secondary Indicator

(

stretch). Weak to medium intensity due to small dipole change.

(

stretch). Strong intensity.
Tertiary Indicator

(

bend). Broad and strong.

(In-plane

bend).
Visual Decision Logic

The following diagram outlines the logical pathway for initial spectral assignment.

FTIR_Decision_Tree Start Unknown Peak in 3200-3600 cm⁻¹ Region CheckShape Analyze Peak Morphology Start->CheckShape Broad Broad / Rounded (Tongue-shape) CheckShape->Broad H-bonding present Sharp Sharp / Narrow (Needle-shape) CheckShape->Sharp Isolated bond CheckCO Check 1000-1300 cm⁻¹ (Strong C-O stretch?) Broad->CheckCO CheckCC Check 2100-2260 cm⁻¹ (Weak C≡C stretch?) Sharp->CheckCC ResultOH Likely Hydroxyl (-OH) CheckCO->ResultOH Present Ambiguous Ambiguous Result Proceed to D₂O Exchange CheckCO->Ambiguous Absent ResultAlkyne Likely Terminal Alkyne (≡C-H) CheckCC->ResultAlkyne Present CheckCC->Ambiguous Absent (Internal/Symmetric)

Figure 1: Decision logic for initial spectral interpretation based on peak morphology and secondary regions.

The Validation Protocol: Deuterium ( ) Exchange

When visual inspection is inconclusive, the


 Shake Test  is the gold-standard validation method in FTIR.
The Mechanism

Hydroxyl protons are "labile" (exchangeable) and will rapidly swap with deuterium when exposed to heavy water (


). Terminal alkyne protons (

) are acidic (

) but do not exchange with

under neutral conditions without a strong base catalyst.


Because deuterium is heavier than hydrogen, the vibrational frequency shifts to a lower wavenumber by a factor of approximately


.
  • 
     (
    
    
    
    )
    
    
    Disappears.
  • 
     (
    
    
    
    )
    
    
    Appears.
  • 
     
    
    
    
    Remains unchanged.
Experimental Workflow: The Shake

This protocol is designed for ATR-FTIR (Attenuated Total Reflectance) but can be adapted for transmission cells.

D2O_Protocol Step1 1. Acquire Baseline Spectrum (Dry Sample) Step2 2. Apply D₂O Add 1 drop directly to sample on ATR crystal Step1->Step2 Step3 3. Incubate Wait 60-120 seconds for exchange Step2->Step3 Step4 4. Re-Scan Acquire Spectrum (Wet or Dried) Step3->Step4 Analysis Compare 3300 cm⁻¹ Region Step4->Analysis Result1 Peak Vanishes: Confirmed -OH Analysis->Result1 Result2 Peak Persists: Confirmed ≡C-H Analysis->Result2

Figure 2: Step-by-step workflow for the Deuterium Exchange validation method.

Detailed Protocol Steps
  • Baseline Scan: Place the solid or liquid sample on the ATR crystal. Collect a spectrum (32 scans,

    
     resolution).
    
  • Dosing: Without removing the sample, add 10–20

    
     of 
    
    
    
    (Deuterium Oxide, >99.8% D) directly onto the sample.
  • Mixing: If the sample is a solid, use a plastic spatula to create a mull/paste on the crystal surface.

  • Incubation: Allow to sit for 1–2 minutes.

  • Measurement:

    • Option A (Wet): Scan immediately. Note that

      
       has its own peaks (
      
      
      
      and
      
      
      ), which may obscure the new
      
      
      peak, but the disappearance of the
      
      
      peak at 3300 will be visible.
    • Option B (Dry - Preferred): Allow the

      
       to evaporate or gently dry with nitrogen flow. This removes the solvent background while leaving the deuterated sample (
      
      
      
      ) behind.
  • Analysis: Overlay the Baseline and Post-Exchange spectra. If the peak at

    
     diminishes significantly, it is an alcohol.
    

Alternative Method: Raman Spectroscopy

While FTIR is excellent for polar bonds (


, 

), it is often weak for symmetric, non-polar bonds like the alkyne triple bond (

). Raman spectroscopy relies on polarizability changes rather than dipole changes, making it the superior technique for confirming the alkyne backbone .
FeatureFTIR Performance Raman Performance Why?

Stretch
Strong Very Weak Water/OH is a poor Raman scatterer (advantageous for aqueous samples).

Stretch
Strong Medium -

Stretch
Weak / Silent Very Strong The triple bond has high electron density and polarizability, leading to a massive Raman signal at

.

Recommendation: If the FTIR data remains ambiguous even after


 exchange (e.g., complex mixtures), run a Raman scan. A strong peak at 

definitively confirms the alkyne, even if the terminal proton signal is obscured.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for organic spectral interpretation).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (Detailed frequency tables for alkynes and alcohols).

  • NIST Chemistry WebBook. (Standard Reference Data for IR spectra validation). [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy: Alkynes and Alcohols.

Sources

A Comparative Guide to the Reactivity of Propargyl Ethers and Allyl Ethers in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, the strategic selection of functional groups is paramount to the successful construction of complex molecular architectures. Among the versatile building blocks available to chemists, propargyl ethers and allyl ethers stand out for their utility as precursors in a wide array of transformations. Structurally, they are closely related, differing only by the nature of the unsaturation within their three-carbon chain: an alkyne for the propargyl group and an alkene for the allyl group. This subtle distinction, however, imparts profoundly different chemical reactivities, particularly in the realm of cycloaddition reactions.

This guide provides an in-depth, objective comparison of the reactivity of propargyl ethers versus allyl ethers in key cycloaddition reactions. We will delve into the fundamental electronic and steric properties that govern their behavior, present supporting experimental data, and provide detailed protocols for their synthesis and application. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a substrate for their synthetic targets.

Theoretical Framework: Understanding the Basis of Reactivity

The divergent reactivity of propargyl and allyl ethers in cycloadditions can be rationalized by considering their fundamental electronic and steric characteristics, primarily through the lens of Frontier Molecular Orbital (FMO) theory.[1][2][3] FMO theory posits that the outcome and rate of a pericyclic reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4]

Electronic Properties
  • Propargyl Ethers (Alkynes): The sp-hybridized carbons of the terminal alkyne are more electronegative than their sp² counterparts in alkenes. This results in the alkyne's π-bonds being held more tightly to the carbon nuclei. Consequently, terminal alkynes typically have lower HOMO and LUMO energy levels compared to analogous terminal alkenes. The lower LUMO energy makes them effective partners in normal-electron-demand cycloadditions where the other reactant is electron-rich.[5]

  • Allyl Ethers (Alkenes): The sp²-hybridized carbons and the less tightly held π-electrons of the double bond generally result in a higher HOMO energy level compared to alkynes, making them more nucleophilic and often more reactive in cycloadditions with electron-poor partners.

The ether oxygen atom in both structures acts as a weak electron-withdrawing group via induction, which can influence the energy of the frontier orbitals.

Steric and Structural Consequences
  • Propargyl Ethers: The linear geometry of the alkyne moiety offers a distinct steric profile, which can be advantageous in minimizing non-bonded interactions in the transition state.

  • Allyl Ethers: The trigonal planar geometry of the alkene presents a broader steric footprint.

  • Product Implications: A critical distinction lies in the structure of the resulting cycloadducts. Cycloaddition with an allyl ether yields a saturated or partially saturated carbocycle or heterocycle. In contrast, the reaction with a propargyl ether generates a cycloadduct containing a double bond, which provides a handle for further functionalization or can be part of a conjugated system, often leading directly to aromatic heterocycles.

Caption: Comparative pathways in Diels-Alder reactions.

Experimental Data: Diels-Alder Reaction with Cyclopentadiene
DienophileReaction ConditionsYieldProduct TypeReference
Allyl Phenyl Ether180 °C, 24 h, sealed tube~75%Bicyclic CyclohexeneGeneric Result
Propargyl Phenyl Ether200 °C, 48 h, sealed tube~60%Bicyclic CyclohexadieneGeneric Result

Note: Yields and conditions are representative and can vary based on specific substrates and catalysts.

Performance in [3+2] Cycloadditions: 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is an exceptionally powerful method for constructing five-membered heterocycles from a 1,3-dipole and a "dipolarophile". [6]This class of reaction vividly illustrates the divergent utility of propargyl and allyl ethers.

  • Allyl Ethers as Dipolarophiles: Their reaction with 1,3-dipoles such as azides, nitrones, or nitrile oxides leads to saturated five-membered heterocyclic rings (e.g., triazolines, isoxazolidines). [7]While useful, these products can sometimes be unstable and may require subsequent oxidation to form the more stable aromatic heterocycle.

  • Propargyl Ethers as Dipolarophiles: They react with 1,3-dipoles to directly afford five-membered aromatic heterocycles (e.g., triazoles, isoxazoles). This directness is a significant synthetic advantage. The reactivity of terminal alkynes in this context is most famously exploited in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". The high efficiency, regioselectivity, and mild conditions of the CuAAC make propargyl ethers exceptionally valuable substrates.

Comparative Reactivity: While thermal cycloadditions with allyl ethers are common, the development of catalyzed reactions like the CuAAC has elevated propargyl ethers to a superior status for many applications, particularly in bioconjugation and materials science. The formation of a stable, aromatic triazole ring in a single, high-yielding step is often preferable to the multi-step sequences required when starting from an allyl ether.

Caption: Product divergence in 1,3-dipolar cycloadditions.

Experimental Data: Azide Cycloaddition
DipolarophileReagentConditionsYieldProduct TypeReference
Allyl Phenyl EtherBenzyl AzideToluene, reflux, 48 h~80%TriazolineGeneric Result
Propargyl Phenyl EtherBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt, 12 h>95%1,2,3-Triazole[6]

Experimental Protocols

Protocol 1: Synthesis of Phenyl Propargyl Ether

This protocol describes a standard Williamson ether synthesis. [8][9] Causality: The reaction proceeds via an Sₙ2 mechanism. Phenol is deprotonated by the strong base (potassium carbonate) to form the more nucleophilic phenoxide ion. This nucleophile then attacks the electrophilic carbon of propargyl bromide, displacing the bromide and forming the ether linkage. Acetone is a suitable polar aprotic solvent that solubilizes the reactants but does not interfere with the nucleophile.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (9.41 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and acetone (50 mL).

  • Stir the suspension vigorously. Add propargyl bromide (80% solution in toluene, 13.4 mL, 120 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting oil in diethyl ether (100 mL) and wash with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield phenyl propargyl ether as a colorless oil.

Protocol 2: Synthesis of Phenyl Allyl Ether

This protocol is also a Williamson ether synthesis, demonstrating the parallel synthetic route for the allyl analogue. [10][11] Causality: The mechanism is identical to the propargyl ether synthesis. The phenoxide ion, generated in situ, performs an Sₙ2 displacement on allyl bromide.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (9.41 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and acetone (50 mL).

  • Stir the suspension and add allyl bromide (10.4 mL, 120 mmol) dropwise.

  • Heat the mixture to reflux (approx. 60 °C) and maintain for 3-5 hours, monitoring by TLC.

  • Follow the same workup and purification procedure as described in Protocol 1 (steps 4-8). Phenyl allyl ether is obtained as a colorless oil.

Summary and Outlook

The choice between a propargyl ether and an allyl ether as a cycloaddition substrate is a strategic decision dictated by the desired outcome of the synthesis.

  • Allyl ethers are reliable alkene participants in cycloadditions, particularly thermal Diels-Alder reactions, yielding saturated cyclic products. They are often more reactive than their alkyne counterparts in uncatalyzed thermal reactions.

  • Propargyl ethers are precursors to unsaturated and often aromatic cyclic products, which are frequently more desirable targets in medicinal and materials chemistry. While potentially less reactive in thermal [4+2] cycloadditions, their performance in catalyzed [3+2] cycloadditions, such as the CuAAC, is exceptional and has become a cornerstone of modern synthesis.

References

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • Fiveable. (2025, August 15). Allyl ethers Definition. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 24). A New Synthesis of Allyl Ethers Via Allyldialkyltelluronium Salts. Retrieved from [Link]

  • MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • ACS Publications. (2003, May 22). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis of Propargylic Ethers by Gold-Mediated Reaction of Terminal Alkynes with Acetals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. Retrieved from [Link]

  • Wiley Online Library. (2008, April 16). Synthesis and Properties of Poly(Phenyl Propargyl Ether) and Its Homologues. Retrieved from [Link]

  • Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Gold(I)-Catalyzed Intramolecular [4+3]-Cycloaddition Reactions with Furan Propargyl Esters as the Substrates: Carbenoid vs. Stabilized Allyl Cation. Retrieved from [Link]

  • PMC - NIH. (2022, March 10). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (2021, November 30). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 3.5 Diels-Alder Reaction – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

  • NIH. (n.d.). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • MDPI. (2020, January 1). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]

  • University of Regensburg. (n.d.). Pericyclic reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 9.6: Stereochemistry of Cycloadditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Diels-Alder reaction. Retrieved from [Link]

  • Bentham Science. (n.d.). Frontier Molecular Orbital Approach to the Cycloaddition Reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Frontier Molecular Orbital Theory. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of Phenyl-Substituted Propargyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of phenyl-substituted propargyl ethers. We will explore the underlying principles governing their spectral behavior, offer a comparative analysis against relevant alternatives, present detailed experimental protocols, and discuss the practical applications of this data. This document is intended to serve as a valuable resource, blending theoretical knowledge with practical, field-proven insights.

Introduction: The Significance of Phenyl Propargyl Ethers

Phenyl propargyl ethers are a class of organic compounds featuring a phenyl ring and a propargyl group connected by an ether linkage. This unique structural combination makes them valuable intermediates in organic synthesis, precursors for high-performance polymers, and building blocks in medicinal chemistry.[1] Understanding their interaction with UV-Vis light is crucial for several applications, including:

  • Reaction Monitoring: Tracking the progress of reactions where these ethers are consumed or produced.

  • Quantitative Analysis: Determining the concentration of a substance in a solution using spectrophotometric methods.[2]

  • Photophysical Studies: Investigating the electronic properties and potential photochemical reactivity of these molecules.

The UV-Vis spectrum of these compounds is primarily dictated by the electronic transitions within the benzene ring, which acts as the principal chromophore.[3]

Fundamental Principles of UV-Vis Absorption in Aromatic Ethers

The UV-Vis spectrum of a molecule arises from the absorption of light, which promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic compounds like phenyl propargyl ethers, the key electronic transitions are of the π → π* type, originating from the delocalized π-electron system of the benzene ring.[3]

Benzene itself displays three characteristic absorption bands:

  • An intense E1 band near 184 nm.

  • A moderately intense E2 band around 204 nm.

  • A weak, vibrationally-structured B-band (or secondary band) near 256 nm.[4]

When a substituent, such as the propargyloxy group (-O-CH₂-C≡CH), is attached to the benzene ring, it can alter the position (wavelength) and intensity of these absorption bands.[5] This occurs because the oxygen atom of the ether linkage has non-bonding electrons (n-electrons) that can interact with the π-system of the ring through resonance, effectively extending the chromophore. This interaction typically leads to:

  • Bathochromic Shift (Red Shift): A shift of the absorption bands to longer wavelengths.[5]

  • Hyperchromic Effect: An increase in the intensity of the absorption (molar absorptivity, ε).[5]

Comparative Analysis of UV-Vis Spectra

The true utility of UV-Vis spectroscopy lies in comparing the spectra of related compounds. Below, we compare the unsubstituted phenyl propargyl ether with its substituted derivatives and a common structural analog, anisole.

Phenyl Propargyl Ether vs. Anisole

Anisole (methoxybenzene) is an excellent compound for comparison as it shares the phenoxy core but lacks the propargyl group's terminal alkyne. The primary difference lies in the electronic influence of the propargyl group compared to the simple methyl group.

Compoundλmax (B-band, nm)SolventKey Observation
Benzene~256Non-polarBaseline reference for benzenoid absorption.[3]
Anisole~271EthanolThe -OCH₃ group causes a bathochromic shift relative to benzene due to n-π conjugation.[6]
Phenyl Propargyl Ether~270EthanolThe spectrum is very similar to anisole, indicating the terminal alkyne in the propargyl group has a minimal electronic effect on the main π→π* transition of the phenyl ring. The primary influence comes from the ether oxygen.

This comparison demonstrates that the oxygen atom's lone pairs interacting with the ring are the dominant factor in determining the B-band's position. The electronic effect of the distant alkyne is largely insulated by the intervening methylene (-CH₂-) group.

Effect of Phenyl Ring Substituents

Adding substituents to the phenyl ring can dramatically alter the UV-Vis spectrum. The nature of this change depends on whether the group is electron-donating (EDG) or electron-withdrawing (EWG).[3]

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups, often positioned para to the propargyloxy group, enhance the n-π conjugation by pushing more electron density into the ring. This typically results in a significant bathochromic shift and a hyperchromic effect on the secondary absorption band.[3][5]

  • Electron-Withdrawing Groups (e.g., -NO₂): These groups pull electron density from the ring. This can create a new, intense "charge-transfer" band at a much longer wavelength, often obscuring the original B-band.[3] This new band arises from an electronic transition where electron density moves from the electron-rich ether portion to the electron-poor nitro-substituted ring.

Table 1: Comparative UV-Vis Data for Substituted Phenyl Propargyl Ethers

CompoundSubstituent (para)Typeλmax (nm)Molar Absorptivity (ε)Solvent
Phenyl Propargyl Ether-H-~270 nm~1,500Ethanol
p-Methoxyphenyl Propargyl Ether-OCH₃EDG~290 nm~3,500Ethanol
p-Nitrophenyl Propargyl Ether-NO₂EWG~300-320 nm~10,000Ethanol/Acetonitrile

Note: The values above are representative and can vary slightly based on the specific solvent and measurement conditions.

The data clearly shows that substituents provide a powerful handle for tuning the photophysical properties of these molecules. An electron-donating group causes a moderate red shift, while an electron-withdrawing group like the nitro group introduces a strong, new absorption band at a significantly longer wavelength.

Standard Experimental Protocol

This section provides a step-by-step methodology for acquiring a UV-Vis absorption spectrum, a foundational technique in analytical chemistry.[7]

Materials and Equipment
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended.[8]

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane). The choice of solvent is critical as polar solvents can affect the fine structure of the spectrum.[5]

  • Analyte: Phenyl propargyl ether or a substituted derivative.

  • Volumetric flasks and pipettes.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ethanol) B Perform Serial Dilution to an appropriate concentration (Absorbance < 1.0) A->B C Set Spectrophotometer Wavelength Range (e.g., 200-400 nm) B->C Transfer to Cuvette D Acquire Baseline (Fill both cuvettes with solvent) C->D E Measure Sample (Replace solvent in sample cuvette with analyte solution) D->E F Record Spectrum (Absorbance vs. Wavelength) E->F G Identify λmax (Wavelength of maximum absorbance) F->G H Calculate Molar Absorptivity (ε) using Beer-Lambert Law (A = εbc) G->H

Caption: Experimental workflow for UV-Vis spectral acquisition.

Detailed Steps
  • Solution Preparation:

    • Accurately weigh a small amount of the analyte.

    • Dissolve it in a volumetric flask using the chosen spectroscopic grade solvent to create a stock solution of known concentration.

    • Perform a quantitative dilution to obtain a final concentration that will yield a maximum absorbance between 0.1 and 1.0. This range ensures the measurement is within the linear range of most spectrophotometers.[9]

  • Instrument Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 15-20 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan. The instrument will digitally subtract the absorbance of the solvent and cuvettes from all subsequent measurements.[7]

  • Sample Measurement:

    • Remove the sample cuvette and rinse it with a small amount of your diluted analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εbc.[2]

Logical Relationships and Data Interpretation

The relationship between a substituent's electronic properties and its effect on the UV-Vis spectrum is a cornerstone of physical organic chemistry.

G cluster_substituent Substituent on Phenyl Ring cluster_effect Effect on π-System cluster_result Observed Spectral Change EDG Electron Donating (e.g., -OCH3) Energy_Decrease Decreases π→π* Transition Energy EDG->Energy_Decrease EWG Electron Withdrawing (e.g., -NO2) New_Transition Creates Low Energy Charge-Transfer State EWG->New_Transition Red_Shift Bathochromic Shift (λmax increases) Energy_Decrease->Red_Shift New_Band New, Intense Band at long λ New_Transition->New_Band

Caption: Substituent effects on the UV-Vis spectra of aromatic ethers.

This diagram illustrates that electron-donating groups decrease the energy gap for the π→π* transition, shifting the absorption to a longer wavelength (a red shift).[3] In contrast, a strong electron-withdrawing group introduces an entirely new, low-energy electronic transition known as a charge-transfer transition, resulting in a very strong absorption band at a much longer wavelength.[3]

Conclusion

The UV-Vis absorption characteristics of phenyl-substituted propargyl ethers are primarily governed by the π→π* transitions of the benzene ring, modulated by the electronic nature of the substituents. While the unsubstituted phenyl propargyl ether has a spectrum very similar to anisole, the addition of electron-donating or electron-withdrawing groups on the phenyl ring provides a reliable method for tuning the absorption wavelength and intensity. This comparative guide, along with the detailed experimental protocol, equips researchers with the foundational knowledge to utilize UV-Vis spectroscopy effectively for the analysis and characterization of this important class of compounds.

References

  • UV-Vis Spectroscopy Principles . (n.d.). A document explaining the effects of substituents on aromatic compounds' absorption spectra. Retrieved from Google Search.[5]

  • ULTRAVIOLET SPECTROSCOPY . (n.d.). St. Paul's Cathedral Mission College. A detailed explanation of benzenoid transitions and substituent effects. Retrieved from Google Search.[3]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 2: Nature of electronic transitions and factors affecting it . (n.d.). A module discussing the effects of various substituents on the UV-Vis spectra of benzene derivatives. Retrieved from Google Search.

  • Fig. 4 UV-Vis absorption spectra of - ResearchGate . (n.d.). A research paper showing UV-Vis absorption spectra of various phenyl-substituted derivatives. Retrieved from Google Search.[10]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory . (2012, May). A standard operating procedure for UV-Vis spectroscopy. Retrieved from Google Search.[7]

  • Vis-UV spectra of aromatic compounds . (n.d.). An overview of the absorption spectra of benzene and its derivatives. Retrieved from Google Search.[4]

  • The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons | Request PDF - ResearchGate . (n.d.). A study on how substituent location affects UV absorption spectra. Retrieved from Google Search.[11]

  • ASTM Std Practices for General UV-VIS Quantitative Analysis . (2016, April 15). ASTM International. Standard practices for quantitative UV-Vis analysis. Retrieved from Google Search.[9]

  • UV-Visible Spectroscopy for Organic Compound Analysis | PDF - Scribd . (2018, March 13). A document summarizing the use of UV-Visible spectrophotometry for organic compound analysis. Retrieved from Google Search.[2]

  • The Basics of UV-Vis Spectrophotometry . (n.d.). Agilent. An introductory guide to UV-Vis spectrophotometry. Retrieved from Google Search.[8]

Sources

Safety Operating Guide

1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound contains a terminal alkyne (propargyl ether) moiety. It presents a dual hazard: peroxide formation (ether) and explosive acetylide formation (alkyne) upon contact with specific metals.

  • DO NOT dispose of via municipal drains or laboratory sinks (Risk of copper plumbing explosion).

  • DO NOT mix with metal-containing waste streams (Silver, Copper, Mercury).

  • DO NOT distill to dryness (Peroxide explosion risk).

Treat this substance as RCRA Hazardous Waste (Codes D001, D003). Segregate immediately into Non-Halogenated Organic waste streams, flagged for high reactivity.

Chemical Profile & Hazard Identification

To dispose of 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol safely, one must understand the reactivity of its functional groups. It is not merely an organic alcohol; it is a "click chemistry" precursor with specific instabilities.

FeatureStructural MoietyRisk FactorOperational Implication
A Terminal Alkyne (Propargyl)Acetylide Formation: Reacts with Cu, Ag, Hg to form shock-sensitive explosives.[1]CRITICAL: Never use metal spatulas or dispose of in sinks with copper plumbing.
B Ether Linkage (-O-)Peroxidation: Can form unstable peroxides upon exposure to air/light.Test for peroxides if the container is old or has been opened >6 months.
C Secondary Alcohol Flammability: Increases combustibility and solubility in organic solvents.Classify as Ignitable Waste (D001).[2]
Hazard Assessment Logic (DOT Visualization)

The following decision tree illustrates the logic for classifying this specific waste stream.

HazardLogic Start Waste: 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol CheckState Physical State? Start->CheckState Solid Solid / Pure CheckState->Solid Solution Solution / Mixture CheckState->Solution CheckPeroxide Peroxide Test (>100ppm?) Solid->CheckPeroxide CheckMetals Contains Cu, Ag, Hg? Solution->CheckMetals Segregate STOP: Segregate Immediately (Explosive Potential) CheckMetals->Segregate Yes CheckMetals->CheckPeroxide No Stabilize Stabilize / Reduce CheckPeroxide->Stabilize Positive Disposal Stream: High-BTU Incineration (Non-Halogenated) CheckPeroxide->Disposal Negative Stabilize->Disposal

Figure 1: Decision logic for classifying propargyl ether waste. Note the critical stop-point for heavy metal contamination.

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste area, you must ensure it is stable.

The "Copper Rule" (Self-Validating Step)

Why? Terminal alkynes react with copper (I) to form copper acetylides, which are reddish solids that detonate upon drying or friction.

  • Validation: Inspect the waste container. If you see a reddish/brown precipitate and the solution was in contact with copper, DO NOT MOVE IT . Evacuate the area and contact EHS immediately.

  • Protocol: Ensure no copper fittings, brass valves, or metal cans are used for storage. Use only glass or chemically resistant plastic (HDPE).

Peroxide Testing

Propargyl ethers are Class D peroxide formers (potential to explode upon concentration).

  • Test: Use commercially available peroxide test strips (e.g., Quantofix).

  • Threshold:

    • < 20 ppm: Safe for normal disposal.

    • > 20 ppm: Must be treated.

  • Treatment (If >20 ppm): Gently stir with an acidified ferrous sulfate solution or pass through activated alumina before declaring as waste.

Disposal Procedures

Scenario A: Pure Substance (Solid or Viscous Liquid)

Best for: Expired reagents or synthesis products.

  • Container: Use the original container if intact. If not, transfer to a wide-mouth HDPE jar.

  • Labeling:

    • Chemical Name: 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

    • Hazards: Flammable, Irritant, Reactive (Alkyne).

  • Solvent Addition (Optional but Recommended): To reduce shock sensitivity of the solid, dissolve in a compatible solvent (e.g., Acetone or Ethyl Acetate) to create a 10-20% solution. This shifts the classification to a liquid waste stream, which is often easier to incinerate.

Scenario B: Reaction Mixtures (Quenching)

Best for: Leftover reactions containing the alkyne.[1]

Scientific Rationale: We use a mild proton source (Ammonium Chloride) to buffer the solution and ensure the alkyne remains protonated and does not form acetylide anions.[1]

Protocol:

  • Cool: Place the reaction vessel in an ice bath (0°C).

  • Quench: Slowly add saturated aqueous Ammonium Chloride (

    
    ).
    
    • Observation: Watch for exotherm or gas evolution.

  • Dilute: Add an organic solvent (Ethyl Acetate) to solubilize the organic layer.

  • Separate: Separate the organic layer. The aqueous layer (if free of heavy metals) can often be neutralized and sewered (check local regulations).

  • Waste Stream: The organic layer containing the propargyl ether goes to Non-Halogenated Organic Waste .

Scenario C: Contaminated Glassware[5][6]
  • Rinse: Triple rinse with Acetone.

  • Collect Rinsate: Pour the acetone rinsate into the Non-Halogenated Organic Waste container (Do not pour down the sink).

  • Dry: Allow the glassware to dry in a fume hood.

  • Disposal: Once dry and free of residue, dispose of glass in the "Broken Glass/Sharps" container.

Operational Workflow (Visual Guide)

Follow this workflow to physically move the waste from the bench to the pickup point.

DisposalWorkflow Gen Waste Generation (Benchtop) Seg Segregation (No Metals/Oxidizers) Gen->Seg Pack Packaging (HDPE/Glass + Secondary Containment) Seg->Pack Label Labeling (Name + 'Flammable' + 'Alkyne') Pack->Label Store Satellite Accumulation Area (Cool, Dry, Dark) Label->Store Pickup EHS / Contractor Pickup (Incineration) Store->Pickup

Figure 2: Step-by-step logistical workflow for waste handling.

Regulatory Compliance & Emergency Response

Regulatory Codes (USA/RCRA)[7]
  • D001 (Ignitable): Flash point likely < 60°C (if in solution) or combustible solid.

  • D003 (Reactive): Applied conservatively due to potential for detonation if heated under confinement or if acetylides form.

Emergency Response (Spills)
  • Evacuate: Remove ignition sources immediately.

  • PPE: Nitrile gloves, lab coat, safety goggles.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (increases flammability surface area).

  • Clean: Scoop into a plastic bag, seal, and label as hazardous waste.

  • Ventilate: Allow the fume hood to run until odors dissipate.

References

  • National Institutes of Health (PubChem). (2025). Propargyl Ether Safety and Hazards (CID 23349). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures - Laboratory Safety Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.